N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including potential applications in medicinal chemistry as inhibitors of various enzymes and receptors. The presence of multiple functional groups, such as the chlorophenyl and cyclohexenyl moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between a hydrazine derivative and a β-ketoester can form the pyrazole ring, which is then fused with a pyrimidine ring through a condensation reaction.
Substitution Reactions: The introduction of the 4-chlorophenyl and cyclohexenyl groups can be achieved through nucleophilic aromatic substitution or Friedel-Crafts alkylation reactions. These reactions typically require catalysts such as Lewis acids (e.g., AlCl3) and are conducted under controlled temperatures to ensure selectivity.
Final Coupling: The final step involves coupling the substituted pyrazolo[3,4-d]pyrimidine with an appropriate amine or diamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl moiety, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the cyclohexenyl ring, converting them to amines or alkanes, respectively.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) for epoxidation or KMnO4 for oxidative cleavage.
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using LiAlH4.
Substitution: Halogenation using NBS (N-bromosuccinimide) or nitration using HNO3/H2SO4.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexenyl ring can yield cyclohexene oxide, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate the activity of the target protein. This binding can disrupt normal cellular processes, leading to therapeutic effects in the case of disease treatment.
Comparison with Similar Compounds
Similar Compounds
- **N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- **N4-(4-methylphenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- **N4-(4-fluorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards different molecular targets. The presence of the 4-chlorophenyl group, in particular, can enhance its hydrophobic interactions within the binding site, potentially increasing its potency as an inhibitor.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-[2-(cyclohexen-1-yl)ethyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN6/c26-19-11-13-20(14-12-19)29-23-22-17-28-32(21-9-5-2-6-10-21)24(22)31-25(30-23)27-16-15-18-7-3-1-4-8-18/h2,5-7,9-14,17H,1,3-4,8,15-16H2,(H2,27,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIFGVBVPSCCKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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